alpha - Terpineol - d6
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Overview
Description
Deuterium labelled analog of α-Terpinenol, shown to have antioxidant effects. Antiseptic. It shows toxicity towards fibroblast cells increasing membrane fluidity allowing for use in the development of topical medicaments. A volatile monoterpene that is present in many extracted oils of various plant species, acts as an antihypernociception and anti-inflammatory.
Scientific Research Applications
Biological Properties and Therapeutic Applications
α-Terpineol is known for its wide range of biological applications. It exhibits antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, anti-nociceptive properties, and is used in enhancing skin penetration. It also possesses insecticidal properties. These biological activities make α-terpineol significant in medicine and pharmaceutical industries (Khaleel, Tabanca, & Buchbauer, 2018).
Anticancer Potential
α-Terpineol exhibits antitumor activity against various tumor cell lines, potentially acting as an NF-kappaB inhibitor. It downregulates the expression of several NF-kappaB-related genes, suggesting a mechanism involving inhibition of the NF-kappaB pathway (Hassan et al., 2010).
Production in Engineered Yeast
The construction of Saccharomyces cerevisiae cell factories for producing monoterpenes, including α-Terpineol, offers a promising substitute for chemical synthesis or phytoextraction. This engineered yeast pathway has been optimized for increased α-Terpineol production, demonstrating the potential for scalable production in a biotechnological context (Zhang et al., 2019).
Effects on Nutritional Parameters
α-Terpineol improves nutritional parameters in rats fed a high-fat diet. It reestablishes insulin sensibility and reduces serum levels of pro-inflammatory cytokines, indicating potential health benefits in nutritional and metabolic contexts (Sousa et al., 2020).
Potential in Drug Delivery Systems
α-Terpineol encapsulated in polymer matrices like Poly(methyl methacrylate) has been studied as a drug delivery system (DDS) for cancer treatment. This encapsulation method helps maintain drug delivery at therapeutic levels and protects it from premature degradation, showing potential for melanoma therapy (Batista et al., 2020).
Antioxidant and Antiproliferative Potential
α-Terpineol's antioxidant potential has been measured, demonstrating its efficacy against cancerous cell lines. Its antiproliferative effects encourage further in vivo studies, especially for breast adenocarcinoma and chronic myeloid leukemia (Bicas et al., 2011).
Mechanism of Action
Target of Action
Alpha-Terpineol-d6, a deuterated derivative of alpha-Terpineol , has been found to interact with several targets. The primary target of this compound is the nociceptive TRP ankyrin 1 (TRPA1), a molecular target for the repellent action of Pulegone in avian species .
Mode of Action
The interaction between the hydroxyl group of alpha-Terpineol and bacteria affects membrane function, contributing to the bacteria’s death . This interaction involves the formation of glycosidic bonds and hydrogen bonds with bacteria, increasing the membrane gelation and reducing the membrane fluidity .
Biochemical Pathways
Alpha-Terpineol-d6 is involved in several biochemical pathways. It is produced via the biotransformation of monoterpenes such as limonene, alpha- and beta-pinenes . The antinociceptive effect of alpha-Terpineol is mediated through a channel pathway .
Pharmacokinetics
The deuterium substitution in the molecule may influence the pharmacokinetics and metabolic spectrum of the compound .
Result of Action
Alpha-Terpineol-d6 exhibits various biological properties. It has been associated with antioxidant, anti-inflammatory, antiproliferative, antimicrobial, and analgesic effects . Treatment with alpha-Terpineol induces cell cycle arrest and apoptosis in the cell line tested in a dose- and time-dependent manner .
Safety and Hazards
Future Directions
Considering the information presented, it is believed that α-Terpineol applications may transcend the flavors and fragrances industry in the future . This compound has a wide range of biological applications as an antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, anti-nociceptive compound . Therefore, it plays an important role in therapeutic applications .
Biochemical Analysis
Biochemical Properties
Alpha - Terpineol - d6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with the nociceptive TRP ankyrin 1 (TRPA1), a molecular target for the repellent action of Pulegone in avian species .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested that cell cycle phase arrest by this compound may depend on drug concentration at the shorter exposure time .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of alpha-Terpineol-d6 involves the conversion of starting material, p-Cymene, to alpha-Terpineol-d6 using a series of reactions.", "Starting Materials": [ "p-Cymene", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Magnesium sulfate (MgSO4)", "Sodium sulfate (Na2SO4)", "Anhydrous sodium sulfate (Na2SO4)" ], "Reaction": [ "Step 1: p-Cymene is reacted with D2O and NaBH4 in the presence of acetic acid to produce p-Cymene-d6.", "Step 2: p-Cymene-d6 is oxidized with NaOH and HCl to produce p-Cymenol-d6.", "Step 3: p-Cymenol-d6 is reacted with MgSO4 and Na2SO4 to produce alpha-Terpineol-d6.", "Step 4: The alpha-Terpineol-d6 is purified using anhydrous sodium sulfate." ] } | |
CAS No. |
1263090-98-7 |
Molecular Formula |
C10H12D6O |
Molecular Weight |
160.29 |
Purity |
95% min. |
Synonyms |
alpha - Terpineol - d6 |
Origin of Product |
United States |
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